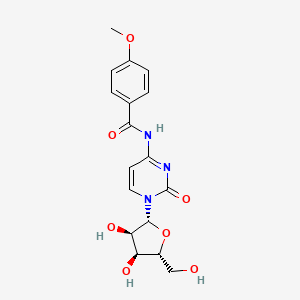

N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)-4-methoxybenzamide

Overview

Description

N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H19N3O7 and its molecular weight is 377.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)-4-methoxybenzamide, and similar compounds, have been studied for their antimicrobial properties. A study synthesized a series of compounds including 4-methoxybenzamides and tested them against various bacterial and fungal strains. These compounds displayed potential for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Research has also explored the anticancer potential of related compounds. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and evaluated for its antiproliferative activity against various cancer cell lines. This compound displayed promising anticancer activity, indicating the potential of such compounds in cancer treatment (Huang et al., 2020).

Bronchorelaxant Effects

Another study focused on the bronchorelaxant effects of similar compounds. (4-Methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide was tested for its H1-antihistaminic activity on guinea pig trachea, showing significant bronchorelaxant effects. This suggests potential applications in respiratory therapies (Genç, Yılmaz, Ilhan, & Karagoz, 2013).

Chemical Synthesis and Applications

The chemical synthesis of compounds related to this compound has been a subject of study. A research paper discussed the synthesis of ferrocenyl uracil peptide nucleic acid monomer, a compound structurally related, showcasing advancements in the field of chemical synthesis (Gasser, Belousoff, Bond, & Spiccia, 2006).

Tubulin Polymerization Inhibition and Antitumor Activity

A study synthesized dihydrobenzofuran lignans, structurally related to the query compound, and evaluated their potential as antitumor agents. These compounds showed inhibition of tubulin polymerization, an important target in cancer therapy (Pieters et al., 1999).

Mechanism of Action

Target of Action

These compounds are known to interact with RNA, playing a crucial role in RNA biology . They serve as nucleoside analogues for RNA labelling and chemical sequencing .

Mode of Action

For instance, N4-acetylcytidine (ac4C) is an RNA modification that is introduced by NAT10 acetyltransferase on the N4 position of cytidine in RNA . It is present in various RNA molecules, including mRNA, tRNA, and rRNA . NAT10, the only ac4C acetyltransferase in human cells, can precisely regulate the stability and translation of RNA by catalyzing the acetylation of rRNA .

Biochemical Pathways

Similar compounds such as n4-acetylcytidine (ac4c) have been shown to play a profound role in the pathogenesis of a wide range of diseases . The ac4C modification is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication .

Pharmacokinetics

N4-hydroxycytidine is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations .

Result of Action

Similar compounds such as n4-acetylcytidine (ac4c) have been shown to play a profound role in the pathogenesis of a wide range of diseases . The ac4C modification can affect the coding efficiency and fidelity during gene replication .

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including the presence of specific enzymes and the physiological state of the cell .

Biochemical Analysis

Biochemical Properties

N4-Anisoylcytidine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be associated with RNA modifications, specifically N4-acetylcytidine (ac4C) modifications . The formation of ac4C on RNA depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .

Cellular Effects

N4-Anisoylcytidine has significant effects on various types of cells and cellular processes. It influences cell function by affecting RNA stability and translation efficiency . It has been shown to associate with transcripts enriched in stress granules , suggesting a role in cellular stress response.

Molecular Mechanism

The molecular mechanism of N4-Anisoylcytidine involves its interaction with RNA and the subsequent effects on gene expression. It has been suggested that N4-Anisoylcytidine can mediate the localization of the protein NOP58 to stress granules . This indicates that N4-Anisoylcytidine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of N4-Anisoylcytidine change over time in laboratory settings. While specific information on N4-Anisoylcytidine’s stability, degradation, and long-term effects on cellular function is limited, it is known that RNA modifications like ac4C can influence the stability and translation efficiency of mRNA .

Metabolic Pathways

N4-Anisoylcytidine is involved in several metabolic pathways. It is associated with the ac4C modification pathway in RNA, which is catalyzed by NAT10 . This modification can affect metabolic flux or metabolite levels by influencing the stability and translation efficiency of mRNA .

Properties

IUPAC Name |

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O7/c1-26-10-4-2-9(3-5-10)15(24)18-12-6-7-20(17(25)19-12)16-14(23)13(22)11(8-21)27-16/h2-7,11,13-14,16,21-23H,8H2,1H3,(H,18,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHIASPEJUIQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398490 | |

| Record name | N4-Anisoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28225-17-4 | |

| Record name | N4-Anisoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)

![7-(Furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B1598530.png)

![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)